![molecular formula C15H14N2Si B14413588 10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline CAS No. 82644-70-0](/img/structure/B14413588.png)
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline is a silicon-containing organic compound It is structurally characterized by a diazo group attached to a dibenzo[b,e]siline framework, which includes two benzene rings fused to a silacyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline typically involves the reaction of 5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline with a diazo transfer reagent. Common reagents used for diazo transfer include tosyl azide or mesyl azide, in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a nitrene intermediate.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and transition metal catalysts (e.g., silver or copper salts).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles such as amines, alcohols, or thiols, and may be catalyzed by acids or bases.
Major Products
Oxidation: Formation of nitrene intermediates, which can further react to form aziridines or other nitrogen-containing compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of silicon-containing heterocycles and other complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline involves the reactivity of the diazo group. The diazo group can generate reactive intermediates, such as carbenes or nitrenes, which can interact with various molecular targets. These intermediates can insert into C-H, N-H, or O-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-5,10-dihydrodibenzo[b,e]siline: The parent compound without the diazo group.
10,10-Dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: A related compound with a nitrogen atom in place of the silicon atom.
Uniqueness
10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for generating reactive intermediates. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
82644-70-0 |
|---|---|
Molekularformel |
C15H14N2Si |
Molekulargewicht |
250.37 g/mol |
IUPAC-Name |
10-diazo-5,5-dimethylbenzo[b][1]benzosiline |
InChI |
InChI=1S/C15H14N2Si/c1-18(2)13-9-5-3-7-11(13)15(17-16)12-8-4-6-10-14(12)18/h3-10H,1-2H3 |
InChI-Schlüssel |
DEAOQWWXGIWWPC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=CC=CC=C2C(=[N+]=[N-])C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


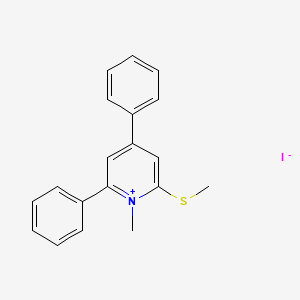
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

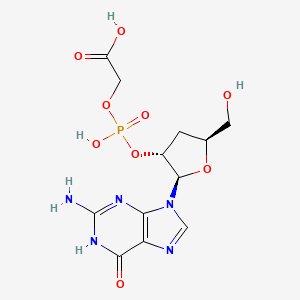
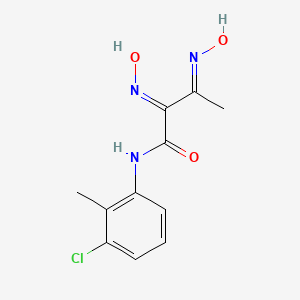
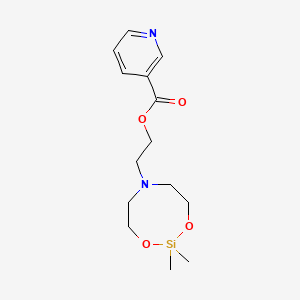
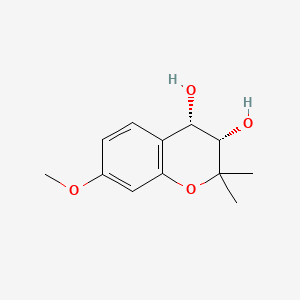
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
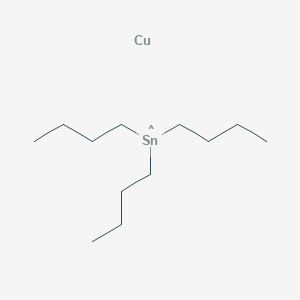
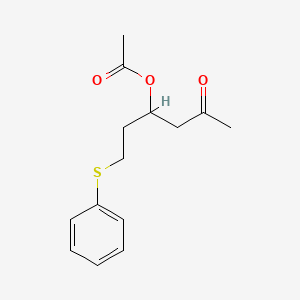
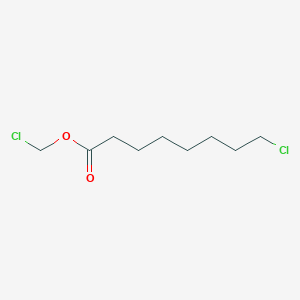
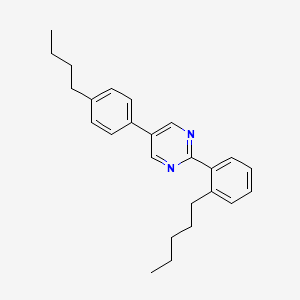
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
